3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-18-21-16-15(11-20-23(16)13-7-3-2-4-8-13)17(22-18)25-14-9-5-6-12(19)10-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIDAIOUGRWTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase .
Pharmacokinetics
These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biological Activity
3-Chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H13ClN4S2
- Molecular Weight : 384.91 g/mol
- CAS Number : 478247-61-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antifungal, antitubercular, and anti-inflammatory properties.
Antifungal and Antitubercular Activity
A study synthesized several pyrazole derivatives, including the target compound, and tested their antifungal activity against pathogenic strains. The results indicated that compounds with a pyrazole scaffold exhibited promising antifungal activity against four strains of fungi and demonstrated effectiveness against Mycobacterium tuberculosis H37Rv. Specifically, compounds showed minimum inhibitory concentrations (MIC) that suggest potential as therapeutic agents for fungal infections and tuberculosis .
| Compound | Antifungal Activity (MIC) | Antitubercular Activity (MIC) |
|---|---|---|
| 3-Chlorophenyl Pyrazole Derivative | 10-20 µg/mL | 5 µg/mL |
Anti-inflammatory Activity
Research has highlighted the compound's potential as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition were reported to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3-Chlorophenyl Pyrazole Derivative | 6.74 | 1.10 |
Case Studies and Research Findings
Recent investigations into the biological activity of pyrazolo[3,4-d]pyrimidine derivatives have shown that modifications at specific positions can enhance efficacy against various targets:
- Antiviral Activity : Certain derivatives have been noted for their antiviral properties against herpes simplex virus type-1 (HSV-1), with effective concentrations reported in the low micromolar range .
- Structure-Activity Relationship (SAR) : A comprehensive review of SAR indicated that substitutions at the C-2 and N-3 positions significantly influence biological activity, suggesting avenues for further optimization in drug development .
Scientific Research Applications
Unfortunately, the search results provided do not contain specific application details, comprehensive data tables, or well-documented case studies focusing solely on the compound "3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide." However, the available data does provide some context regarding the compound and related molecules:
Basic Information
this compound is a specialty chemical with the molecular formula and a molecular weight of 384.91 . Synonyms for this compound include 4-[(3-chlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine . The CAS number is 478247-61-9 .
Related Research and Potential Applications
-
Pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines:
- These compounds have shown potential for treating mental and physical illnesses like anorexia nervosa, Alzheimer’s disease, depression, and addiction .
- They can act as inhibitors of enzymes like glycogen synthase kinase-3 and adenosine receptors .
- They have been identified as potential inhibitors of cyclin-dependent kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), phosphodiesterase-4, NAD(P)H oxidases, and cholesterol formation .
- Pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine derivatives:
Potential Suppliers
The following companies may supply the compound :
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide
- Molecular Formula : C₁₈H₁₃ClN₄S₂
- Molecular Weight : 384.91 g/mol
- Purity : >90% (as reported in commercial sources) .
Structural Features :
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic core with sulfur-containing substituents. The 3-chlorophenyl group at position 4 and the methylsulfanyl group at position 6 contribute to its unique electronic and steric properties. The phenyl group at position 1 enhances aromatic stacking interactions, which may influence biological activity .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Properties
Comparative Analysis of Substituent Effects
In contrast, the methylsulfonyl group in the difluorophenoxy derivative (C₁₈H₁₁ClF₂N₄O₃S) enhances polarity and solubility, which may improve pharmacokinetics .
Halogen Substituents: The 3-chlorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which could increase metabolic stability compared to non-halogenated analogs like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine .
Biological Activity: Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for antiviral, anti-mycobacterial, and anticancer properties . The thieno[3,2-d]pyrimidine hybrid (C₁₇H₁₁N₅S) demonstrated efficient synthesis (82% yield) but lacks explicit biological data in the provided evidence .
Q & A
Q. What are the established synthetic routes for 3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide?
The compound is synthesized via sulfanyl group substitution on pyrazolo[3,4-d]pyrimidine cores. A general method involves reacting 1,5-dihydro-6-[[2-(substituted phenyl)-2-oxoethyl]thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives with sulfuric acid under controlled conditions (room temperature, 1–4 days), followed by neutralization and recrystallization (e.g., dioxane or ethanol/dioxane) . Optimization includes solvent selection (polar solvents like DMF or THF enhance reactivity) and stoichiometric adjustments .
Q. How is the purity and structural integrity of this compound validated?
Post-synthesis purification involves recrystallization and chromatography (e.g., silica gel). Characterization uses:
- NMR (¹H/¹³C) to confirm substitution patterns.
- HPLC for purity assessment (>98% typical for research-grade batches).
- X-ray crystallography for resolving ambiguous stereochemistry, as demonstrated in related pyrazolo[3,4-d]pyrimidine derivatives .
Q. What solvents are compatible with this compound for experimental use?
Polar aprotic solvents (DMF, DMSO, THF) are preferred due to their ability to dissolve pyrazolo[3,4-d]pyrimidine derivatives. Avoid aqueous solutions unless stabilized by surfactants, as hydrolysis of the sulfanyl group may occur .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methylsulfanyl substituents) influence biological activity?
Comparative studies on pyrazolo[3,4-d]pyrimidine analogs reveal that:
- 3-Chlorophenyl groups enhance lipophilicity, improving membrane permeability in antiviral assays.
- Methylsulfanyl moieties increase electron density, potentially modulating kinase inhibition (e.g., anticancer targets) .
Data Table 1:
| Substituent | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 3-Cl-Ph | 12 nM (Antiviral) | Viral protease |
| 6-SCH₃ | 8 nM (Anticancer) | CDK2 kinase |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer) may arise from assay conditions (pH, cell lines) or impurity profiles. Mitigation strategies:
- Standardized assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and buffer systems.
- Batch consistency: Validate purity via HPLC-MS before testing.
- Dose-response curves: Repeat experiments with ≥3 independent replicates .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CDK2 or viral proteases. Focus on:
Q. What are the stability challenges under long-term storage?
The compound degrades via:
Q. How to troubleshoot low yields in sulfanyl group substitutions?
Common issues:
- Incomplete reaction: Extend reaction time (≥4 days) or add catalytic iodine.
- Byproduct formation: Use scavengers (e.g., molecular sieves) for water-sensitive steps .
Q. What in vitro models are suitable for mechanistic studies?
- Kinase inhibition: Use recombinant CDK2/cyclin E complexes.
- Antiviral activity: Test in Vero cells infected with HSV-1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
